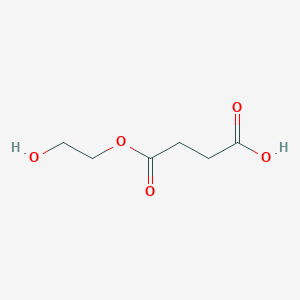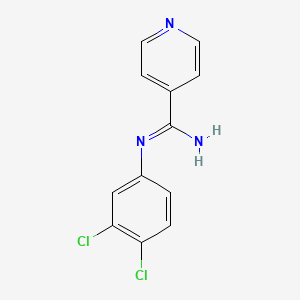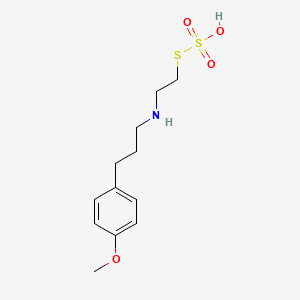![molecular formula C6F12S4 B14706917 Tetrakis[(trifluoromethyl)sulfanyl]ethene CAS No. 13003-40-2](/img/structure/B14706917.png)
Tetrakis[(trifluoromethyl)sulfanyl]ethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis[(trifluoromethyl)sulfanyl]ethene: is a chemical compound with the molecular formula C6F12S4 It is characterized by the presence of four trifluoromethylsulfanyl groups attached to an ethene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis[(trifluoromethyl)sulfanyl]ethene involves the reaction of ethene with trifluoromethylsulfanyl groups under specific conditions. One common method includes the use of radical trifluoromethylation, where trifluoromethyl radicals are generated and added to the ethene backbone . This process typically requires the presence of a radical initiator and specific reaction conditions to ensure the successful addition of the trifluoromethylsulfanyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions: Tetrakis[(trifluoromethyl)sulfanyl]ethene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl groups to other functional groups.
Substitution: The trifluoromethylsulfanyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
Chemistry: Tetrakis[(trifluoromethyl)sulfanyl]ethene is used as a building block in organic synthesis.
Biology and Medicine: In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or pharmaceutical agents. The trifluoromethylsulfanyl group can improve the bioavailability and metabolic stability of drug candidates .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties can enhance the performance and durability of these materials .
Mecanismo De Acción
The mechanism by which Tetrakis[(trifluoromethyl)sulfanyl]ethene exerts its effects involves the interaction of its trifluoromethylsulfanyl groups with molecular targets. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in various chemical reactions. The molecular pathways involved depend on the specific application and the nature of the target molecules .
Comparación Con Compuestos Similares
Tetra(thienyl)ethene: Known for its photochromic properties and used in materials science.
Trifluoromethylated Aromatic Compounds: These compounds share the trifluoromethyl group and are used in pharmaceuticals and agrochemicals.
Uniqueness: Tetrakis[(trifluoromethyl)sulfanyl]ethene is unique due to the presence of four trifluoromethylsulfanyl groups, which impart distinct chemical properties. This makes it particularly valuable in applications requiring high stability and reactivity .
Propiedades
Número CAS |
13003-40-2 |
|---|---|
Fórmula molecular |
C6F12S4 |
Peso molecular |
428.3 g/mol |
Nombre IUPAC |
1,1,2,2-tetrakis(trifluoromethylsulfanyl)ethene |
InChI |
InChI=1S/C6F12S4/c7-3(8,9)19-1(20-4(10,11)12)2(21-5(13,14)15)22-6(16,17)18 |
Clave InChI |
XPWHDJLYQXGXEO-UHFFFAOYSA-N |
SMILES canónico |
C(=C(SC(F)(F)F)SC(F)(F)F)(SC(F)(F)F)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


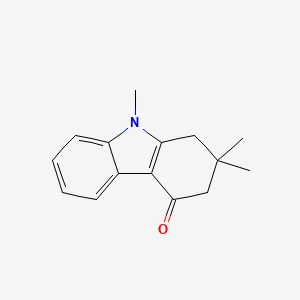
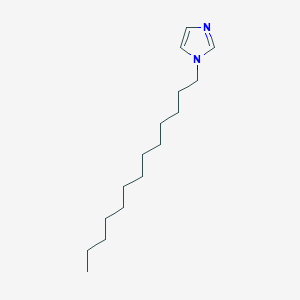
![6,7,8,9-Tetrahydro-5h-pyrrolo[1,2-a]azepine](/img/structure/B14706873.png)





pentasilolane](/img/structure/B14706902.png)

